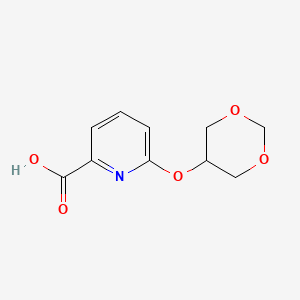

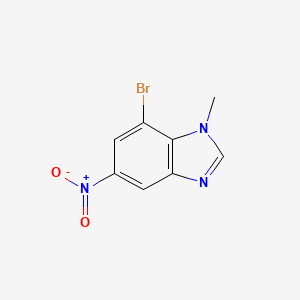

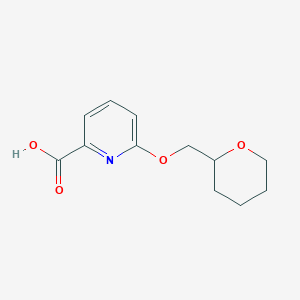

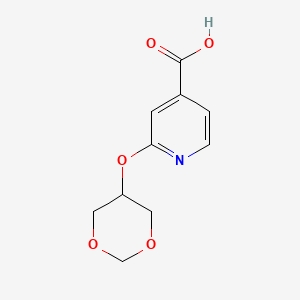

![molecular formula C9H15NO5 B1394161 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 879514-21-3](/img/structure/B1394161.png)

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Vue d'ensemble

Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

1. Synthesis of Organic Chemicals

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a bifunctional synthetic intermediate used in synthesizing various organic chemicals. Its applications include the production of pharmaceutical intermediates, liquid crystals, and insecticides. The compound is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with optimization of reaction conditions to improve yield and reduce reaction time (Zhang Feng-bao, 2006).

2. Biolubricant Potential

Research has indicated that derivatives of 1,4-dioxaspiro[4.5]decan-8-ol, derived from oleic acid, exhibit properties making them potential biolubricant candidates. These compounds have been synthesized using a sonochemical method, highlighting their potential in sustainable and environmentally friendly applications (Y. S. Kurniawan et al., 2017).

3. Synthesis of 1-Azaadamantan-4-one and Amino-1-azaadamantane Isomers

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is involved in the synthesis of 1-azaadamantan-4-one and its amino isomers. This process includes reductive homologation and subsequent reduction, demonstrating its utility in complex organic syntheses (D. Becker & D. Flynn, 1992).

4. Synthesis of Benzofurazan and Benzofuroxan Derivatives

The compound is used in synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, indicating its role in the synthesis of complex heterocyclic compounds (V. A. Samsonov & L. B. Volodarsky, 2000).

5. Enantiomerically Pure Spiroacetal Synthesis

Research has shown the use of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol in the synthesis of enantiomerically pure spiroacetals. The compound is used in a methodology that involves the manipulation of alkynes, demonstrating its importance in stereochemically controlled syntheses (B. D. Schwartz et al., 2005).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Please note that this is a general outline and the specific details would depend on the particular compound . For a specific compound like “8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol”, you would need to consult scientific literature or databases for detailed information. If you have access to a library or a university database, those could be good places to start. You could also try searching for the compound in online databases like PubChem, ChemSpider, or the Protein Data Bank. If the compound is not widely studied, it may be difficult to find detailed information on all of these topics. In such cases, it might be necessary to conduct original research to fully characterize the compound.

Propriétés

IUPAC Name |

8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c11-8(7-10(12)13)1-3-9(4-2-8)14-5-6-15-9/h11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDVAVREBBQAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C[N+](=O)[O-])O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676522 | |

| Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

CAS RN |

879514-21-3 | |

| Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

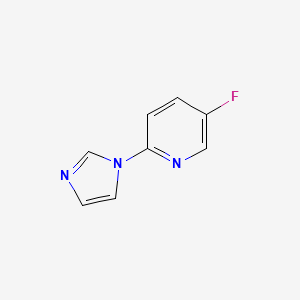

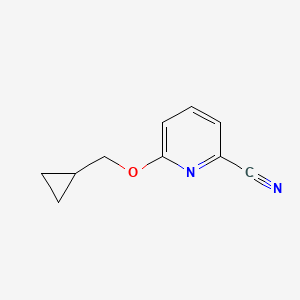

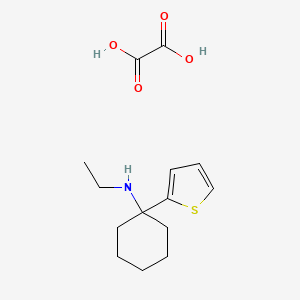

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)